molecular formula C18H11Cl2N3 B2778358 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 507273-41-8

4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2778358
CAS No.: 507273-41-8
M. Wt: 340.21
InChI Key: QRUVKJDUQQRNAS-UHFFFAOYSA-N
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Description

The compound 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (hereafter referred to as the target compound) is a member of the pyrrolo[2,3-d]pyrimidine family, a class of heterocyclic compounds with significant biological relevance. Structurally, it features:

  • A chlorine atom at position 4 of the pyrimidine ring.
  • Phenyl groups at positions 5 and 7 (the latter substituted with a chlorine at the para position).

This scaffold is closely related to nucleosides and antibiotics, with modifications at positions 4, 5, and 7 influencing pharmacological properties such as kinase inhibition, antitumor, and antiviral activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUVKJDUQQRNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole derivatives with chlorinated phenyl compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyrimidine core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is notably involved in the production of several kinase inhibitors used for treating cancers and autoimmune diseases. Key drugs synthesized from this compound include:

Drug NameTarget ConditionMechanism of Action
RuxolitinibMyelofibrosisJAK1/JAK2 inhibitor
TofacitinibRheumatoid arthritisJAK3 inhibitor
BaricitinibRheumatoid arthritisJAK1/JAK2 inhibitor
OlaparibOvarian cancerPARP inhibitor

These drugs leverage the pyrrolo[2,3-d]pyrimidine scaffold for their biological activity against specific targets, showcasing the compound's versatility in medicinal chemistry .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of derivatives of pyrrolo[2,3-d]pyrimidine. For instance, compounds based on this scaffold have shown efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.488 µM. This suggests that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance antimicrobial activity .

Synthesis Methodologies

The efficient synthesis of this compound has been a focus of research due to its importance as an intermediate. Novel synthetic routes have been developed that improve yield and reduce waste compared to traditional methods. For example, a four-step synthesis process has been reported to achieve high purity levels (greater than 99.5%) without the need for extensive purification .

Case Study 1: Synthesis Improvement

A recent patent describes an innovative method for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine that emphasizes ecological and economic advantages by reducing solvents and by-products during the reaction process. This method enhances the overall yield significantly compared to previous techniques .

Case Study 2: Antitubercular Activity

In a study examining various derivatives of pyrrolo[2,3-d]pyrimidine, researchers identified a potent derivative with significant antitubercular activity. The compound exhibited non-cytotoxic effects on Vero cells while maintaining effective inhibition against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism by which 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs and their substituent profiles are summarized below:

Table 1: Structural Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives
Compound Name (CAS/Reference) R<sup>4</sup> R<sup>5</sup> R<sup>7</sup> Molecular Weight Key Properties/Activities Evidence ID
Target Compound Cl Ph 4-ClPh 356.2 Kinase inhibition (predicted)
5-(4-ClPh)-7-(4-MePh)-4-(pyrrolidin-1-yl) Pyrrolidin-1-yl 4-ClPh 4-MePh 388.72 Antitumor, crystallized (Triclinic)
7-(4-ClPh)-4-[4-(4-FPh)piperazinyl]-5-Ph 4-(4-FPh)piperazinyl Ph 4-ClPh 434.9 Kinase selectivity
4-Chloro-5-(4-FPh)-7-(4-MeOPh) Cl 4-FPh 4-MeOPh 373.8 Improved solubility
7-(4-MePh)-5-Ph-4-OH OH Ph 4-MePh 301.35 Reduced cytotoxicity

Notes:

  • Chlorine enhances electrophilicity, while piperazinyl groups improve solubility and target affinity .
  • R<sup>5</sup>/R<sup>7</sup> : Aromatic substituents (Ph, 4-ClPh, 4-FPh) influence steric bulk and π-π interactions with biological targets. Para-substituted chlorophenyl groups enhance lipophilicity and membrane permeability .

Physicochemical Properties

  • Melting Points : The target compound (predicted MP ~132–133°C) has higher thermal stability than fluorophenyl analogs (e.g., CAS 243665-99-8, MP 132–133°C) due to stronger van der Waals forces from chlorine .
  • Solubility : Chlorophenyl groups reduce aqueous solubility, while methoxy (4-MeOPh) or piperazinyl substitutions improve it .
  • pKa : Chlorine’s electron-withdrawing effect lowers the pKa (~2.71) compared to unsubstituted analogs, influencing ionization at physiological pH .

Biological Activity

4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 507273-41-8) is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H11Cl2N3
  • Molecular Weight : 340.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 507273-41-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival.

Antitumor Activity

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class exhibit significant antitumor properties. Specifically, studies have shown that this compound can inhibit the activity of key kinases involved in cancer cell signaling pathways. For instance, it has been evaluated as a potential inhibitor of Aurora-A kinase, which plays a critical role in mitosis and is often overexpressed in various cancers .

Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated antiparasitic activity. It has been evaluated for its efficacy against Plasmodium species, the causative agents of malaria. Preliminary studies suggest that it may inhibit specific metabolic pathways within the parasite, although detailed mechanisms remain to be fully elucidated .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntitumorAurora-A Kinase Inhibition
AntiparasiticInhibition of Plasmodium Metabolism
CytotoxicityInduction of Apoptosis

Case Study: Aurora-A Kinase Inhibition

A study published in ChemInform investigated the synthesis and evaluation of new fused pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent inhibition of Aurora-A kinase activity with IC50 values in the low micromolar range. This inhibition led to significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

Case Study: Antimalarial Efficacy

In another study focusing on antimalarial compounds, researchers tested various derivatives against Plasmodium falciparum. The findings revealed that certain structural modifications enhanced the antiparasitic efficacy of pyrrolo[2,3-d]pyrimidines. Although specific data on this compound's efficacy were limited, it was suggested that it could serve as a lead compound for further development in malaria therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and chlorination. For example:

  • Step 1 : Coupling of ethyl 2-cyanoacetate with halogenated intermediates (e.g., 2-bromo-1,1-dimethoxyethane) to form ethyl 2-cyano-4,4-dimethoxybutanoate.
  • Step 2 : Formamidine addition to generate pyrimidin-4-ol intermediates.
  • Step 3 : Cyclization under acidic conditions to form the pyrrolo[2,3-d]pyrimidine core.
  • Step 4 : Chlorination using POCl₃ or SOCl₂ to introduce the 4-chloro substituent.
  • Key Variables : Temperature (80–120°C for cyclization), solvent (DMF or toluene), and catalyst (e.g., p-TsOH) critically affect yield .

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • HPLC-MS : To confirm molecular weight (C₁₈H₁₂Cl₂N₃, MW 356.2) and detect impurities.
  • X-ray Crystallography : For resolving structural ambiguities, particularly steric effects from the 4-chlorophenyl group .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence polarization assays to evaluate activity against kinases like JAK2 or EGFR, given structural similarities to kinase inhibitors .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 μM .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 5-phenyl position to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve pharmacokinetics .
  • LogP Adjustment : Replace the 4-chlorophenyl group with polar substituents (e.g., morpholine) while retaining activity .

Q. How do structural modifications at the 5-phenyl or 7-(4-chlorophenyl) positions affect kinase selectivity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with substituents like methyl, fluoro, or methoxy groups. For example:
  • 5-Methyl substitution : Increases selectivity for JAK kinases due to steric hindrance .
  • 7-Fluorophenyl substitution : Reduces off-target binding to VEGFR2 .
  • Computational Docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using both biochemical (e.g., kinase inhibition) and cellular (e.g., Western blot for phosphorylated targets) approaches .
  • Batch Reproducibility : Standardize synthetic protocols (e.g., HPLC purity >98%) to exclude impurities as confounding factors .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Optimization : Transition from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) to minimize metal leaching .
  • Flow Chemistry : Implement continuous-flow reactors for precise control of chlorination and cyclization steps .

Methodological Considerations Table

Research ObjectiveKey TechniquesPotential PitfallsReferences
Synthesis OptimizationMulti-step coupling, cyclizationLow yields due to side reactions (e.g., over-chlorination)
Kinase Selectivity ProfilingDocking simulations, SAR studiesFalse positives from non-ATP competitive binding
Bioavailability EnhancementProdrug design, nanoformulationLoss of activity during derivatization

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